molecular formula C2ClN3O3 B13104403 3-Chloro-4-nitro-1,2,5-oxadiazole

3-Chloro-4-nitro-1,2,5-oxadiazole

Cat. No.: B13104403
M. Wt: 149.49 g/mol
InChI Key: UFSDZFAKAKTRGR-UHFFFAOYSA-N
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Description

3-Chloro-4-nitro-1,2,5-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-nitro-1,2,5-oxadiazole typically involves the nitration of 3-chloro-1,2,5-oxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitro-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-nitro-1,2,5-oxadiazole has a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: Utilized in the development of high-energy materials and explosives due to its stability and energetic properties.

    Biological Research: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.

    Industrial Applications: Used in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitro-1,2,5-oxadiazole depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-nitro-1,2,4-oxadiazole
  • 3-Chloro-4-nitro-1,3,4-oxadiazole
  • 3-Chloro-4-nitro-1,2,3-oxadiazole

Uniqueness

3-Chloro-4-nitro-1,2,5-oxadiazole is unique due to its specific regioisomeric form, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specific applications where other isomers may not be as effective. Its stability and reactivity profile also differentiate it from other oxadiazole isomers .

Properties

Molecular Formula

C2ClN3O3

Molecular Weight

149.49 g/mol

IUPAC Name

3-chloro-4-nitro-1,2,5-oxadiazole

InChI

InChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1

InChI Key

UFSDZFAKAKTRGR-UHFFFAOYSA-N

Canonical SMILES

C1(=NON=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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